N,N'-Diisopropyl-1,3-propanediamine

Catalog No.
S1896129
CAS No.
63737-71-3
M.F
C9H22N2
M. Wt
158.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N'-Diisopropyl-1,3-propanediamine

CAS Number

63737-71-3

Product Name

N,N'-Diisopropyl-1,3-propanediamine

IUPAC Name

N,N'-di(propan-2-yl)propane-1,3-diamine

Molecular Formula

C9H22N2

Molecular Weight

158.28 g/mol

InChI

InChI=1S/C9H22N2/c1-8(2)10-6-5-7-11-9(3)4/h8-11H,5-7H2,1-4H3

InChI Key

OAVPQXXPJZPXTA-UHFFFAOYSA-N

SMILES

CC(C)NCCCNC(C)C

Canonical SMILES

CC(C)NCCCNC(C)C

DIPD is a diamine, meaning it contains two amine functional groups (-NH2) attached to a three-carbon (propane) chain. The amine groups are located on the first and third carbon positions (1,3-diamine), and both are attached to isopropyl groups (N,N'-diisopropyl).

  • Polymer synthesis: Diamines can act as curing agents for epoxy resins and act as monomers in the production of polyamides and polyurethanes [].
  • Pharmaceuticals: Some diamines have medicinal properties and are used in drugs [].

Molecular Structure Analysis

DIPD's structure consists of a central propane chain with two amine groups. Each amine group is further substituted with an isopropyl group (CH(CH3)2). This structure suggests several key features:

  • Polarity: The presence of amine groups makes DIPD a polar molecule due to the lone pairs of electrons on the nitrogen atoms. This can influence its solubility and interactions with other molecules.
  • Steric hindrance: The bulky isopropyl groups can create steric hindrance, meaning they can hinder the molecule's ability to interact with other closely spaced atoms or molecules.

Chemical Reactions Analysis

  • Acid-base reactions: The amine groups in DIPD can act as bases and accept protons from acids.
  • Condensation reactions: DIPD can potentially react with aldehydes or ketones to form imines or enamines.

Synthesis: Due to the absence of specific research on DIPD synthesis, it's difficult to propose a definitive reaction scheme. However, diamines are commonly synthesized through various methods, including reductive amination or Gabriel synthesis.

Note: The proposed reactions are hypothetical, and further research is needed to confirm their feasibility for DIPD.


Physical And Chemical Properties Analysis

There is no currently available data on the specific physical and chemical properties of DIPD, such as melting point, boiling point, solubility, or stability.

No known mechanism of action for DIPD has been documented in scientific research.

  • Skin and eye irritation: Diamines can irritate or corrode skin and eyes upon contact [].
  • Toxicity: Depending on the specific diamine, some can be toxic if ingested or inhaled [].
  • Flammability: Some diamines are flammable liquids [].

XLogP3

1.3

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive

Other CAS

63737-71-3

Wikipedia

N,N'-Diisopropyl-1,3-propanediamine

Dates

Modify: 2023-08-16

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